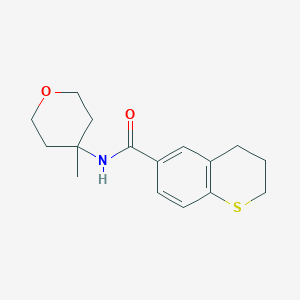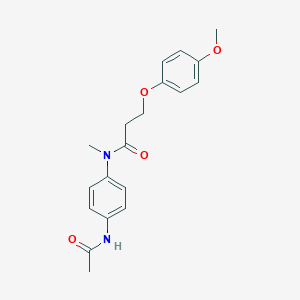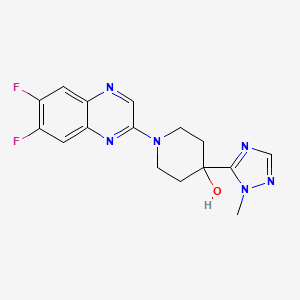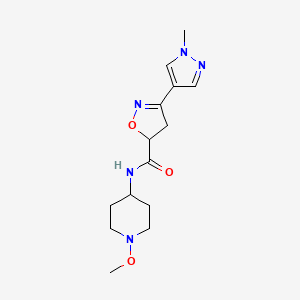
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine is a novel compound that has gained significant attention in scientific research. This compound is a pyrimidine-based kinase inhibitor that has shown promising results in various studies. The purpose of
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine involves the inhibition of kinase activity. This compound binds to the ATP-binding site of the kinase and prevents its activation. This, in turn, disrupts the signaling pathway, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent antiproliferative and proapoptotic effects on cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important because angiogenesis plays a crucial role in tumor growth and metastasis. Additionally, this compound has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine in lab experiments is its potent inhibitory activity against several kinases. This makes it a valuable tool for studying cellular signaling pathways and their dysregulation in disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and may require the use of solubilizing agents.
Orientations Futures
There are several future directions for the use of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine in scientific research. One potential direction is the development of anticancer drugs based on this compound. Another potential direction is the use of this compound in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, the development of more soluble analogs of this compound may overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound that has shown potent inhibitory activity against several kinases. Its potential use in the development of anticancer drugs and the treatment of inflammatory diseases makes it an important area of research. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine involves the reaction of 4-chloro-6-(4-methoxyphenyl)pyrimidine with 2-propan-2-ylsulfonyl chloride in the presence of a base. The resulting intermediate is then treated with an amine to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine has been extensively studied for its potential use as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer. Studies have shown that this compound has potent inhibitory activity against several kinases, including EGFR, HER2, and VEGFR. This makes it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)23(20,21)9-8-17-16-10-15(18-11-19-16)13-4-6-14(22-3)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWLBXGYPCULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCNC1=NC=NC(=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-2-[(2-phenylacetyl)amino]butanamide](/img/structure/B7435313.png)



![tert-butyl N-[[4-[(1R,2R)-2-tert-butylcyclopropyl]-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7435342.png)
![4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
![6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7435357.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)
![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)
![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)


![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)